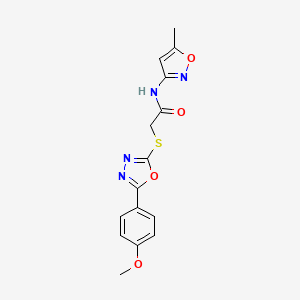

N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with the linear formula C11H11N3OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The thiadiazole nucleus, which is part of this compound, is significant in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules has been achieved through the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . An efficient, eco-friendly, and green synthesis method has been used to create a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives .Molecular Structure Analysis

The molecular structures of the synthesized compounds were verified using spectroscopic methods . The thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Scientific Research Applications

Antimicrobial Activity

Researchers have synthesized new heterocyclic compounds containing the 1,3,4-thiadiazole moiety, demonstrating promising antimicrobial activities against various microorganisms. This includes the development of thiadiazole-enaminones and their precursors, which have shown significant promise in combating microbial infections (Farghaly, Abdallah, & Muhammad, 2011).

Anticancer Evaluation

In the realm of anticancer research, novel hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide have been synthesized and evaluated. These compounds have been tested in vitro for their cytotoxicity against human tumor cell lines, with certain derivatives showing favorable cytotoxicity, particularly against ovarian cancer cell lines (Terzioğlu & Gürsoy, 2003).

Antiviral Properties

The synthesis and evaluation of certain thiazole C-nucleosides have also been investigated for their potential antiviral activity. This includes the development of compounds tested against herpes virus, parainfluenza virus, and rhinovirus, demonstrating the potential of thiadiazole derivatives in the development of new antiviral therapies (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).

Synthetic Methodologies

On the synthetic front, the oxidative dimerization of carbothioamides using Oxone has been explored for the efficient synthesis of 1,2,4-thiadiazoles. This methodology presents an environmentally safe and cost-effective approach to synthesizing thiadiazole derivatives, showcasing the versatility of N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide in synthetic chemistry (Yoshimura, Todora, Kastern, Koski, & Zhdankin, 2014).

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

It’s known that the compound acts as a bidentate ligand, coordinating through the nitrogen atom . This suggests that it may interact with its targets by forming coordinate covalent bonds.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these solubility properties.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It’s known that the compound is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 . This suggests that its action, efficacy, and stability may be influenced by temperature and other environmental conditions.

properties

IUPAC Name |

N,N-dimethyl-4-phenylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-14(2)11(15)10-9(12-13-16-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBZZUUQWDUVQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=NS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2957457.png)

![spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one](/img/structure/B2957458.png)

![Morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2957459.png)

![ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/no-structure.png)

![1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2957461.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2957471.png)

![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957473.png)

![1-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2957474.png)